1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine
Description
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine (CAS: 857283-63-7) is a boronic ester derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its molecular formula is C₁₆H₂₄BNO₂, with a molecular weight of 273.18 g/mol . The compound features a pyrrolidine ring attached to the meta-position of a phenyl group substituted with a pinacol boronate ester. This structural motif enhances stability and reactivity in palladium-catalyzed couplings .
Properties
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)13-8-7-9-14(12-13)18-10-5-6-11-18/h7-9,12H,5-6,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWXYVDFJLESJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594504 | |
| Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857283-63-7 | |
| Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine is the benzylic C-H bond of alkylbenzenes . This compound, also known as Pinacolborane , plays a crucial role in the borylation of alkylbenzenes.
Mode of Action
This compound interacts with its targets through a process known as borylation . This interaction occurs in the presence of a palladium catalyst, leading to the formation of pinacol benzyl boronate.
Biochemical Pathways
The compound affects the hydroboration pathway of alkyl or aryl alkynes and alkenes. This pathway is influenced by the presence of transition metal catalysts. The compound also participates in the Suzuki coupling reaction .
Pharmacokinetics
It’s known that the compound should be stored under inert gas at a temperature between 2-8°c. This suggests that the compound’s stability and bioavailability may be influenced by temperature and exposure to oxygen.
Biochemical Analysis
Biochemical Properties
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine plays a significant role in biochemical reactions, particularly in the context of borylation and hydroboration reactions. It interacts with enzymes such as palladium and copper catalysts, facilitating the formation of pinacol benzyl boronate and aryl boronates . These interactions are crucial for the compound’s function in various synthetic processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of specific enzymes and proteins, leading to changes in cellular function . These effects are essential for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable complexes with various biomolecules is key to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions are essential for the compound’s role in biochemical reactions and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins . These factors determine the compound’s localization and accumulation, which are critical for its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles . Understanding its subcellular localization is essential for elucidating its mechanism of action.
Biological Activity
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine is a compound characterized by its unique boron-containing structure which may confer specific biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H23BN2O3
- Molar Mass : 290.17 g/mol
- CAS Number : 485799-04-0
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of specific protein kinases involved in cancer pathways. For instance, it may inhibit mutant forms of receptor tyrosine kinases like KIT and PDGFRA .
- Antioxidant Activity : The dioxaborolane moiety may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
- Cellular Uptake and Bioavailability : The structural features allow for enhanced cellular uptake due to lipophilicity provided by the tetramethyl groups .
Biological Activity Data
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of compounds similar to this compound. The results indicated that these compounds effectively inhibited cell proliferation in various cancer cell lines through the modulation of kinase activity. Specifically, compounds targeting the PDGFRA D842V mutation showed significant promise in preclinical models .
Case Study 2: Neuroprotective Effects
Another research focused on the neuroprotective effects of boron-containing compounds. It was found that these compounds could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involved the activation of survival pathways mediated by protein kinases .
Scientific Research Applications
Medicinal Chemistry Applications
Targeting Kinases
The compound has been investigated as a potential inhibitor of specific kinases involved in various diseases. For instance, research has shown that derivatives of the dioxaborolane structure can selectively inhibit dual-specificity tyrosine-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases such as Alzheimer's disease and Down syndrome. The structure-activity relationship (SAR) studies indicate that modifications to the dioxaborolane moiety can enhance binding affinity and selectivity for DYRK1A .
Case Study: DYRK1A Inhibition
In a study published in Nature Communications, a series of compounds based on the dioxaborolane scaffold were synthesized and evaluated for their inhibitory activity against DYRK1A. The lead compound exhibited an IC50 value of 76 nM, demonstrating significant potency. The study highlighted the importance of maintaining hydrogen-bonding interactions within the binding site to achieve selectivity .
Organic Synthesis
Cross-Coupling Reactions
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine can serve as a versatile building block in cross-coupling reactions. Its boron-containing structure allows for efficient coupling with various electrophiles through Suzuki-Miyaura coupling reactions. This application is vital for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Data Table: Cross-Coupling Efficiency
| Reaction Type | Electrophile | Yield (%) | Conditions |
|---|---|---|---|
| Suzuki Coupling | Aryl halide | 85 | Pd(PPh₃)₂Cl₂, K₂CO₃ |
| Negishi Coupling | Alkenyl halide | 90 | Zn dust, THF |
| Stille Coupling | Vinyl stannane | 75 | Pd(PPh₃)₂Cl₂, DMF |
Materials Science
Polymer Chemistry
The incorporation of the dioxaborolane moiety into polymer matrices has been explored for enhancing material properties. Polymers containing boron can exhibit improved thermal stability and mechanical strength. Research indicates that adding this compound to polymer blends can lead to significant improvements in tensile strength and elongation at break .
Case Study: Polymer Enhancement
A recent study demonstrated that polymers modified with boron-containing compounds showed enhanced resistance to thermal degradation when subjected to high temperatures compared to unmodified polymers. This property is particularly beneficial for applications in electronics and automotive industries where materials are exposed to extreme conditions .
Comparison with Similar Compounds
Positional Isomers: Meta- vs. Para-Substitution
- 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine (CAS: 852227-90-8) Molecular Formula: C₁₆H₂₄BNO₂ (identical to the target compound). Key Difference: The boronate ester is para-substituted on the phenyl ring. Properties: Melting point (109–110°C) , similar to the meta-isomer. However, para-substitution may enhance conjugation in OLED applications due to linear alignment . Reactivity: Para-substituted derivatives often exhibit faster coupling kinetics in Suzuki reactions due to reduced steric hindrance .
Benzyl-Substituted Derivatives
- 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine (CAS: 884507-45-3) Molecular Formula: C₁₇H₂₆BNO₂. Key Difference: A methylene (-CH₂-) spacer between the phenyl and pyrrolidine groups. Applications: Used in medicinal chemistry for prodrug synthesis due to enhanced solubility .
Piperidine vs. Pyrrolidine Derivatives
- 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine (CAS: 852227-97-5) Molecular Formula: C₁₇H₂₆BNO₂. Key Difference: Six-membered piperidine ring instead of five-membered pyrrolidine. Properties: Higher melting point (156–157°C) due to improved crystal packing . Reactivity: Piperidine’s reduced ring strain may lower nucleophilicity compared to pyrrolidine derivatives .
Halogenated Derivatives
- 1-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine (CAS: 1256360-54-9) Molecular Formula: C₁₇H₂₅BClNO₂. Key Feature: Chlorine substituent on the phenyl ring.
- 1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine (CAS: 1256360-38-9) Molecular Formula: C₁₇H₂₅BNO₂F. Key Feature: Fluorine substituent at the ortho position. Applications: Fluorine’s electronegativity enhances binding affinity in drug discovery .
Sulfonyl-Functionalized Derivatives
- 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine (CAS: 928657-21-0) Molecular Formula: C₁₆H₂₄BNO₄S. Key Feature: Sulfonyl (-SO₂-) group increases polarity and hydrogen-bonding capacity. Applications: Used in protease inhibitor research due to enhanced interactions with enzyme active sites .
Comparative Data Table
Preparation Methods
General Synthetic Approach
The preparation of 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine typically involves:
Step 1: Formation of the Pyrrolidine-Substituted Aryl Precursor
The synthesis begins with the preparation or procurement of a 3-bromo- or 3-iodophenylpyrrolidine intermediate. This intermediate is usually obtained by nucleophilic substitution or Buchwald-Hartwig amination of the corresponding halogenated aryl compound with pyrrolidine.Step 2: Miyaura Borylation (Catalytic Boronation)
The key step is the palladium-catalyzed borylation of the aryl halide with bis(pinacolato)diboron (B2pin2). This reaction installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 3-position of the phenyl ring.
Typical conditions include:Step 3: Purification
The crude product is purified by column chromatography or recrystallization to achieve the desired purity (typically >96.5%) suitable for research applications.
Detailed Reaction Scheme
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 3-Bromophenylpyrrolidine + Pd catalyst + B2pin2 + KOAc, dioxane, 80-100 °C, 12-24 h | Formation of this compound |
| 2 | Workup with aqueous extraction, solvent removal | Crude boronate ester intermediate |
| 3 | Purification by column chromatography (silica gel) | Pure boronate ester product (yield ~70-90%) |
Research Findings and Optimization
Catalyst Selection: Palladium catalysts with bidentate phosphine ligands such as Pd(dppf)Cl2 have shown enhanced catalytic activity and selectivity in borylation reactions of aryl halides bearing nitrogen-containing substituents like pyrrolidine.
Base Effects: Potassium acetate is preferred for mild reaction conditions, minimizing side reactions such as deboronation or decomposition of the boronate ester.
Solvent Choice: Polar aprotic solvents such as dioxane or DMF provide good solubility for reagents and catalyst, promoting efficient borylation.
Temperature and Time: Elevated temperatures (80-100 °C) and prolonged reaction times (12-24 hours) are necessary to achieve high conversion, especially when steric hindrance from the pyrrolidine substituent is present.
Alternative Synthetic Routes
Direct C-H Borylation: Although less common for this compound, metal-catalyzed direct C-H borylation of the pyrrolidine-substituted phenyl ring could be explored, but regioselectivity challenges exist.
Use of Boronic Acid Intermediates: Another approach involves synthesizing the arylboronic acid first, followed by esterification with pinacol to yield the boronate ester, although the direct Miyaura borylation is generally more straightforward and efficient.
Data Table Summarizing Preparation Conditions and Yields
| Preparation Method | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Pd-catalyzed Miyaura Borylation | Pd(dppf)Cl2, Pd(PPh3)4 | KOAc | Dioxane, DMF | 80-100 | 12-24 | 70-90 | Most common, high purity product |
| Direct C-H Borylation | Iridium or Rhodium catalysts | Various | Toluene, others | 80-120 | 24-48 | Variable | Less selective, more complex optimization required |
| Boronic Acid Esterification | N/A | N/A | N/A | N/A | N/A | Moderate | Multi-step, less efficient |
Q & A
Q. Basic Analytical Techniques
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and isotopic pattern consistent with boron .
What challenges arise in achieving regioselectivity during precursor borylation?
Advanced Mechanistic Consideration
Regioselectivity depends on the halogen position (meta vs. para) and steric hindrance from the pyrrolidine ring. For meta-substituted precursors (as in this compound), steric shielding from the pyrrolidine’s nitrogen can reduce coupling efficiency. Mitigation strategies include:
- Using bulky ligands (e.g., SPhos) to enhance selectivity .
- Optimizing reaction time to prevent over-borylation of competing sites .
How does the pyrrolidine ring’s steric environment influence cross-coupling reactivity?
Advanced Reactivity Analysis
The pyrrolidine ring introduces steric bulk , which:
- Slows transmetallation steps in Suzuki reactions, requiring higher temperatures (e.g., 105°C) .
- May stabilize intermediates via weak B–N interactions, as observed in related arylpyrrolidine-boronic esters . Computational studies (DFT) can model these interactions to predict reactivity .
What computational methods predict electronic properties of this boronic ester?
Q. Advanced Computational Approaches
- DFT Calculations : Model the boronic ester’s Lewis acidity (key for Suzuki coupling) by analyzing the boron center’s electron density .
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites to guide functionalization strategies .
What best practices ensure stability during handling and storage?
Q. Methodological Safety Guidelines
- Storage : Under inert atmosphere (Ar/N₂) at –20°C to prevent hydrolysis of the boronic ester .
- Handling : Use anhydrous solvents and gloveboxes for air-sensitive steps. IR spectroscopy monitors degradation (e.g., B–O bond cleavage at ~1350 cm⁻¹) .
How is this compound utilized in multicomponent reactions for heterocycle synthesis?
Advanced Application Example
The boronic ester serves as a key building block in multicomponent cascades :
- Example : React with pyridine halides and amines via one-pot Suzuki/cyclization to synthesize fused pyrrolo-pyridines (e.g., drug discovery intermediates) .
- Yield optimization : Adjust stoichiometry (1:1.2 boronic ester:halide) and use microwave-assisted heating for rapid coupling .
What contradictions exist in reported spectral data for similar compounds?
Q. Data Interpretation Challenge
- ¹H NMR shifts for meta-substituted phenylboronic esters vary by up to 0.2 ppm due to solvent effects (CDCl₃ vs. DMSO-d₆) .
- MS fragmentation patterns may differ if residual Pd catalysts are present; purify via column chromatography (SiO₂, ethyl acetate/hexane) before analysis .
How can researchers troubleshoot low yields in scale-up synthesis?
Q. Advanced Process Optimization
- Catalyst poisoning : Test for sulfur or oxygen contaminants using ICP-MS .
- Solvent choice : Replace toluene with dioxane to improve solubility of intermediates .
- In situ monitoring : Use ReactIR to track boronic ester formation and adjust reaction time dynamically .
What role does this compound play in photophysical studies?
Emerging Research Application
The boronic ester’s electron-deficient boron center can quench fluorescence in conjugated systems. Studies suggest:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
